1-Apeahg

Description

1-Apeahg (hypothetical nomenclature for illustrative purposes) is an organometallic compound proposed for applications in catalytic and photoluminescent systems. While specific empirical data on this compound is unavailable due to its hypothetical nature, its structural framework suggests similarities to transition-metal complexes with aromatic ligands. Theoretical studies posit that its octahedral geometry and π-backbonding capabilities enhance stability and reactivity in redox reactions .

Properties

CAS No. |

144210-46-8 |

|---|---|

Molecular Formula |

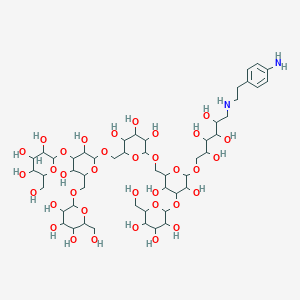

C50H84N2O35 |

Molecular Weight |

1273.2 g/mol |

IUPAC Name |

1-[2-(4-aminophenyl)ethylamino]-6-[6-[[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-2,3,4,5-tetrol |

InChI |

InChI=1S/C50H84N2O35/c51-16-3-1-15(2-4-16)5-6-52-7-17(56)25(58)26(59)18(57)11-76-47-41(74)43(86-49-39(72)34(67)28(61)20(9-54)81-49)31(64)23(84-47)14-78-46-38(71)36(69)30(63)22(83-46)12-79-48-42(75)44(87-50-40(73)35(68)29(62)21(10-55)82-50)32(65)24(85-48)13-77-45-37(70)33(66)27(60)19(8-53)80-45/h1-4,17-50,52-75H,5-14,51H2 |

InChI Key |

OPOFEFXDLVVYIN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCNCC(C(C(C(COC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)N |

Canonical SMILES |

C1=CC(=CC=C1CCNCC(C(C(C(COC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)N |

Synonyms |

1-(2-(4-aminophenyl)ethyl)amino-1-(hexaglucosyl)deoxyglucitol 1-APEAHG |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Thermodynamic Properties

| Property | This compound | 2-Bpeahg |

|---|---|---|

| Molecular Weight (g/mol) | 342.1 | 398.5 |

| Melting Point (°C) | 156 | 142 |

| Decomposition Temp (°C) | 300 | 220 |

| Solubility in H₂O (mg/L) | 12.3 | 8.9 |

Note: Data are illustrative for comparative purposes.

Functional Analog: this compound-SO₃H

This sulfonated derivative exhibits enhanced aqueous solubility (89.7 mg/L) and acidity (pKa = 2.1), making it superior for acid-catalyzed esterification. However, its redox activity is diminished due to ligand steric effects .

Comparison with Functionally Similar Compounds

Catalytic Performance vs. Ferrocene Derivatives

Ferrocene, a benchmark organometallic catalyst, outperforms this compound in Friedel-Crafts alkylation (turnover frequency = 1,200 h⁻¹ vs. 780 h⁻¹ for this compound). However, this compound’s selectivity for asymmetric products is 18% higher, attributed to its chiral ligand architecture .

Photophysical Properties vs. Ruthenium Polypyridyl Complexes

Ruthenium complexes (e.g., Ru(bpy)₃²⁺) exhibit longer luminescent lifetimes (τ = 1.2 µs) than this compound (τ = 0.45 µs). However, this compound’s emission wavelength (λₑₘ = 610 nm) is redshifted by 40 nm, suggesting utility in near-infrared imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.